molecular formula C10H9F3O3 B3013593 2'-Methoxy-4'-(trifluoromethoxy)acetophenone CAS No. 886500-08-9

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

Cat. No.: B3013593
CAS No.: 886500-08-9
M. Wt: 234.174
InChI Key: YAMJXZPRMMJVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Methoxy-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an acetophenone core. This compound is used in various research applications due to its unique chemical properties.

Scientific Research Applications

2’-Methoxy-4’-(trifluoromethoxy)acetophenone is utilized in various scientific research fields, including:

Safety and Hazards

2’-Methoxy-4’-(trifluoromethoxy)acetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethoxylation of a methoxyacetophenone precursor using specialized reagents . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 2’-Methoxy-4’-(trifluoromethoxy)acetophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-4’-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetophenone group to an alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Methoxy-4’-(trifluoromethoxy)acetophenone include:

Uniqueness

What sets 2’-Methoxy-4’-(trifluoromethoxy)acetophenone apart is the presence of both methoxy and trifluoromethoxy groups, which confer unique chemical properties. These groups enhance the compound’s reactivity and its ability to participate in specific chemical reactions, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMJXZPRMMJVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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